molecular formula C14H24N2O6 B1472924 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate CAS No. 1523606-41-8

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate

Cat. No. B1472924
M. Wt: 316.35 g/mol
InChI Key: PWHSLHBTQUHNGP-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 . It is a solid substance that is stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is 1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a solid substance that is stored at room temperature . It has a molecular weight of 316.35 .

Scientific Research Applications

Organic Synthesis and Molecular Structure

Research has focused on the synthesis and characterization of chiral compounds related to 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate. For instance, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction. This compound showcases the bicyclo[2.2.2]octane structure, featuring lactone and piperidine groups, and was characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, with its structure confirmed through X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Novel Synthesis Methods

Another study focused on the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol, utilizing a novel continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts. This method demonstrates a high selectivity for the desired product and offers an efficient pathway for the preparation of valuable pharmaceutical intermediates (Szabó, Tamás, Faigl, Éles, & Greiner, 2019).

Application in Drug Discovery

Research into the synthesis of novel and conformationally constrained bridged amino acids has yielded compounds containing both morpholine and pyrrolidine motifs, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid. These compounds serve as compact modules for drug discovery, aiding in the optimization of physicochemical and pharmacokinetic properties of drug candidates (Wu, Buyu, Tang, Zhu, Shen, Haixia, & Taishan, 2016).

Safety And Hazards

This compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .

properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHSLHBTQUHNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate
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2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate
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2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate
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2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate
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2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate
Reactant of Route 6
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate

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